molecular formula C10H19F2NO5 B15236949 Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate

Cat. No.: B15236949
M. Wt: 271.26 g/mol
InChI Key: VUGSQTSKZVFVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is an acid-labile protecting group used to protect amines during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group efficiently and sustainably . This method enhances the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate involves the protection of amine groups during chemical reactions. The Boc group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. The compound’s effects are primarily exerted through its role as a protecting group in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-2,2-difluoropropanoate
  • Ethyl 3-((benzyloxycarbonyl)amino)-2,2-difluoropropanoate
  • Ethyl 3-((methoxycarbonyl)amino)-2,2-difluoropropanoate

Uniqueness

Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluoropropanoate hydrate is unique due to the presence of the Boc protecting group, which is widely used in organic synthesis for its stability and ease of removal under acidic conditions . This makes it particularly valuable in the synthesis of peptides and other complex molecules where selective protection and deprotection of amine groups are crucial.

Properties

Molecular Formula

C10H19F2NO5

Molecular Weight

271.26 g/mol

IUPAC Name

ethyl 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrate

InChI

InChI=1S/C10H17F2NO4.H2O/c1-5-16-7(14)10(11,12)6-13-8(15)17-9(2,3)4;/h5-6H2,1-4H3,(H,13,15);1H2

InChI Key

VUGSQTSKZVFVQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CNC(=O)OC(C)(C)C)(F)F.O

Origin of Product

United States

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